molecular formula C13H16BrNO2 B1380957 trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate CAS No. 1431365-04-6

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Cat. No.: B1380957
CAS No.: 1431365-04-6
M. Wt: 298.18 g/mol
InChI Key: GRXWSFQIYGHTOU-MNOVXSKESA-N
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Description

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate (CAS 1431365-04-6) is a high-purity chiral aziridine building block designed for advanced organic and medicinal chemistry research . This compound features a sterically protected tert-butyl ester and a 4-bromophenyl group, making it a versatile precursor for constructing complex molecules. The bromophenyl substituent acts as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to elaborate the core structure . Simultaneously, the strained, three-membered aziridine ring is a key functional group for nucleophilic ring-opening reactions, facilitating the introduction of nitrogen-containing motifs into target structures. This combination of features makes it a valuable intermediate in developing pharmacologically active compounds, including potential enzyme inhibitors . The product is accompanied by full analytical data to ensure identity and purity for research applications. This chemical is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXWSFQIYGHTOU-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aziridination via Nitrene Transfer Catalysis

Research indicates that aziridination using nitrene transfer from diazo compounds is a common route. In particular, the use of diazo compounds such as N-phenyl or N-butyl diazoacetamides in the presence of chiral catalysts yields aziridines with high stereoselectivity.

Key findings:

  • Catalysts such as chiral copper complexes or boron-based catalysts (BOROX) facilitate enantioselective aziridination.
  • The process often involves initial formation of imines or aldehyde derivatives, followed by nitrene transfer.

Research Data:

  • A study demonstrated that N-phenyl diazoacetamide with a chiral boron catalyst yields trans-aziridines with enantiomeric excesses (ee) exceeding 90%, indicating high stereoselectivity (see,).

Multicomponent Aziridination of Aldehydes, Amines, and Diazo Compounds

Recent advances have introduced multicomponent reactions where aldehydes, amines, and diazo compounds are combined in one-pot procedures, often catalyzed by BOROX catalysts.

Procedure Highlights:

  • The aldehyde reacts with the amine to form an imine or iminium intermediate.
  • The diazo compound is added subsequently, transferring a nitrene to the imine, forming the aziridine.

Optimization:

  • Allowing the aldehyde, amine, and catalyst to interact for 20 minutes before adding the diazo compound improves yield and stereoselectivity.
  • Catalysts such as VANOL or VAPOL boroxinate complexes are employed.

Research Data:

  • Yields of trans-aziridines range from 73% to 90% with high enantiomeric excess (82-99%) and trans/cis selectivities up to >99:1, demonstrating the efficiency of this method ().

Synthesis from Epoxides and Amines

Another route involves opening epoxides with amines followed by cyclization to aziridines, although this is less common for the specific compound .

Specific Preparation Data and Conditions

Method Catalyst Reagents Temperature Time Yield (%) Enantioselectivity (ee%) Trans/Cis Ratio Notes
Aziridination with diazoacetamide Borox catalysts (VANOL/VAPOL) N-phenyl diazoacetamide −20°C 24–48 h 73–90 82–99 >19:1 Optimal with pre-reaction of aldehyde and catalyst ()
Multicomponent aziridination Borox catalysts Aldehyde, amine, diazo compound −20°C 24 h 60–88 60–98 Up to >99:1 No pre-reaction needed for aliphatic aldehydes ()

Data Table: Preparation Conditions Summary

Parameter Aryl Aldehydes Aliphatic Aldehydes
Catalyst VANOL/VAPOL boroxinate VANOL/VAPOL boroxinate
Reaction Time 20 min pre-reaction for aryl No pre-reaction necessary
Temperature −20°C −10°C to −20°C
Yield Range 73–90% 60–88%
Enantioselectivity 82–99% ee 60–98% ee

Research Findings and Optimization Insights

  • Pre-reaction of aldehyde, amine, and catalyst significantly improves yield and stereoselectivity for aryl aldehydes, likely due to better imine formation.
  • Choice of diazo compound influences stereochemistry; N-phenyl diazoacetamide favors trans-aziridines, while N-butyl diazoacetamide can also be used with high ee.
  • Functional group tolerance includes ethers, esters, epoxides, carbamates, and phthalimides, indicating broad applicability.
  • Limitations include poor reactivity with alkenyl aldehydes and branched aliphatic aldehydes unless preformed imines are used.

Notes on Synthesis of Trans-Aziridine Carboxylates

  • The synthesis often involves the use of diazo compounds under catalytic conditions.
  • The stereochemistry is controlled by chiral catalysts, with the absolute configuration being independent of the diazo substituent's nature.
  • The process is scalable and adaptable to various aldehyde substrates, with reaction conditions optimized for each substrate class.

Chemical Reactions Analysis

Types of Reactions

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

Aziridines, including trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate, are known for their biological activity. They serve as building blocks in the development of pharmaceuticals due to their ability to undergo various chemical transformations.

Potential Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that aziridine derivatives exhibit antimicrobial activity, making them candidates for antibiotic development.
  • Anticancer Activity : Research indicates that certain aziridine compounds can inhibit cancer cell proliferation, potentially leading to new cancer therapies.
  • Antiviral Effects : Some aziridines have shown promise in inhibiting viral replication, which could be beneficial in developing antiviral drugs.

Organic Synthesis

The compound is utilized as a versatile intermediate in organic synthesis. Its aziridine ring can participate in various reactions:

Reaction TypeDescription
Ring Opening The strained aziridine ring can be opened by nucleophiles, leading to the formation of amines or alcohols.
Functionalization The compound can be modified to introduce different functional groups, enhancing its utility in synthesizing complex molecules.
Cycloaddition It can undergo cycloaddition reactions to form larger ring systems or fused bicyclic structures.

Materials Science

In materials science, the unique properties of aziridines make them suitable for creating advanced materials:

Applications

  • Polymer Chemistry : Aziridines can be polymerized to form high-performance polymers with specific mechanical and thermal properties.
  • Coatings and Adhesives : Due to their reactivity, they can be used in formulating coatings and adhesives that require strong bonding capabilities.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of aziridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Synthesis of Complex Molecules

Researchers successfully used this compound as a starting material to synthesize a library of novel compounds with diverse biological activities. The aziridine's ability to undergo nucleophilic substitution facilitated the introduction of various substituents, demonstrating its utility in drug discovery.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Substituent Position/Type Purity (%) Key Applications/Properties
This compound 1431365-04-6 4-Bromo on phenyl 95 Chiral building block, drug synthesis
trans-Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate 1980008-30-7 3-Bromo on phenyl 95 Intermediate for asymmetric synthesis
trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate 139731-94-5 4-Methoxy on phenyl N/A Electronic modulation studies
Tert-butyl (2S,3S)-3-(4-chlorophenyl)aziridine-2-carboxylate N/A 4-Chloro on phenyl N/A Discontinued pharmaceutical candidate
  • Electronic Effects : The 4-bromophenyl group provides strong electron-withdrawing character, enhancing electrophilic reactivity compared to electron-donating groups like 4-methoxy . This makes brominated analogs more reactive in ring-opening reactions.
  • Steric Effects : The tert-butyl ester increases steric hindrance compared to ethyl or benzyl esters (e.g., (2R,3R)-ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate), slowing undesired side reactions .

Stability and Handling

The tert-butyl ester enhances hydrolytic stability compared to ethyl esters, which are prone to esterase-mediated cleavage in biological systems. However, tert-butyl derivatives may require specialized storage conditions (e.g., inert atmosphere) to prevent degradation .

Biological Activity

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate is a specialized organic compound characterized by its aziridine structure, which includes a tert-butyl group and a 4-bromophenyl substituent. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₁₃H₁₆BrNO₂
  • Molecular Weight : Approximately 298.18 g/mol
  • Structure : The compound features a chiral center, allowing for both cis and trans configurations, which significantly influence its biological activity.

The biological activity of this compound is largely attributed to the reactivity of its aziridine ring. The strained three-membered nitrogen-containing ring can undergo ring-opening reactions with nucleophiles, enabling the formation of various biologically relevant compounds. This mechanism is exploited in diverse chemical transformations, including interactions with proteins and nucleic acids, which are crucial for its therapeutic effects .

1. Antimicrobial Properties

Preliminary studies indicate that aziridines, including this compound, exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt cellular processes in bacteria may be linked to its electrophilic nature, allowing it to interact with vital biomolecules .

2. Anticancer Activity

Research has suggested that compounds containing aziridine structures possess anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets .

Case Studies

Study on Antimicrobial Activity :
A study investigated the antimicrobial effects of various aziridine derivatives, including this compound. Results indicated that the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Effects :
In another study focusing on the anticancer potential of aziridines, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialInhibitory effects against pathogens
AnticancerReduced cell viability in cancer cells

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activities of this compound. Investigations into its interactions with specific enzymes and receptors will be crucial for assessing its therapeutic viability and potential side effects.

Q & A

Q. Basic Research Focus

NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(fod)₃) to split proton signals, particularly for distinguishing trans/cis isomers via vicinal coupling constants (³JHH) .

X-ray Crystallography : SHELXL refinement of single-crystal data resolves absolute configuration. For example, SHELX programs are widely used to analyze bond angles and torsional strain in the aziridine ring, critical for confirming trans geometry .

How should researchers address discrepancies between NMR and crystallographic data for stereochemical assignment?

Advanced Research Focus
Discrepancies may arise from dynamic effects (e.g., ring puckering in solution) or crystallographic disorder. Mitigation strategies include:

  • Variable-Temperature NMR : To freeze conformational dynamics and resolve overlapping signals.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical NMR chemical shifts .
  • Multi-Technique Validation : Cross-referencing with circular dichroism (CD) or vibrational circular dichroism (VCD) for chiral centers .

What role does this compound play in the synthesis of bioactive molecules like BIRT-377?

Applied Research Focus
The compound serves as a chiral building block for quaternary amino acids. For example, ring-opening with nucleophiles (e.g., hydroxide or amines) generates enantiopure intermediates for hydantoin-based drugs like BIRT-377, a lymphocyte function-associated antigen-1 (LFA-1) inhibitor . Key steps include Curtius rearrangement of azides derived from the aziridine carboxylate to form isocyanate intermediates, which cyclize into hydantoins .

What are the challenges in achieving regioselective ring-opening of the aziridine moiety?

Advanced Research Focus
Regioselectivity depends on steric and electronic factors. The tert-butyl group at C2 directs nucleophiles (e.g., amines, thiols) to the less hindered C3 position. For example, acidic conditions (e.g., HCl/MeOH) protonate the aziridine nitrogen, promoting nucleophilic attack at C3 . Competing pathways (e.g., C2 attack) are minimized using bulky nucleophiles or low-temperature conditions (−20°C).

How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Focus
Yield variations often stem from:

  • Protecting Group Stability : The tert-butyl ester may undergo hydrolysis under prolonged acidic conditions.
  • Stereochemical Purity : Impure starting materials (e.g., cis-aziridine contamination) reduce effective yields.
  • Optimized Workup : Han et al. improved yields (>70%) by replacing t-BuLi with aqueous citric acid for neutralization, minimizing side reactions .

What computational tools are recommended for predicting reactivity of this aziridine derivative?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : To model ring strain (∼25 kcal/mol) and predict regioselectivity in ring-opening reactions.
  • Molecular Dynamics (MD) : For simulating solvation effects on reaction pathways.
  • SHELXTL Software : For refining crystallographic data to validate computational predictions .

How does the 4-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Applied Research Focus
The bromine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. For instance, palladium-catalyzed coupling with arylboronic acids introduces diversity at the para position. However, steric hindrance from the tert-butyl group may necessitate high catalyst loadings (5–10% Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

What strategies mitigate racemization during synthetic modifications of this compound?

Q. Advanced Research Focus

  • Low-Temperature Reactions : To prevent epimerization at the C2 and C3 centers.
  • Inert Atmosphere : Minimizes oxidative degradation of the aziridine ring.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze undesired enantiomers from racemic mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Reactant of Route 2
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trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

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